

The Biological Activity of 3,4-Dihydroxybutanal: A Review of Available Data

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Compound of Interest

Compound Name: Butanal, 3,4-dihydroxy
Cat. No.: B15477316

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Despite its structural simplicity and potential as a chiral building block in pharmaceutical synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 3,4-dihydroxybutanal. While its chemical properties and synthesis are documented, detailed in vitro and in vivo studies elucidating its pharmacological, toxicological, or signaling effects are notably absent.

This technical guide aims to provide an overview of the current state of knowledge regarding 3,4-dihydroxybutanal, addressing the limited available data and highlighting the consequent inability to fulfill a detailed analysis of its biological functions, including quantitative data, experimental protocols, and signaling pathways.

Chemical Identity and Properties

3,4-Dihydroxybutanal is a four-carbon aldehyde with two hydroxyl groups. Its chemical structure and basic properties are well-characterized.



Property	Value	Source
Molecular Formula	C4H8O3	[1][2]
Molecular Weight	104.10 g/mol	[1][2]
CAS Number	34764-22-2 (unspecified stereochemistry)	[3]
44595-51-9 ((R)-enantiomer)	[1]	
81893-52-9 ((S)-enantiomer)	[2][4]	

Current State of Biological Research

A thorough search of scientific databases for studies on the biological activity of 3,4-dihydroxybutanal did not yield any specific data on its mechanism of action, interaction with cellular signaling pathways, or quantitative measures of efficacy or toxicity (e.g., IC50, EC50, LD50). The existing literature primarily focuses on its chemical synthesis and its utility as a chiral precursor for more complex molecules.

The absence of this information in the public domain prevents the creation of a detailed technical guide as initially requested. Key components that cannot be provided due to the lack of data include:

- Quantitative Data: No publicly available studies present quantitative data on the biological effects of 3,4-dihydroxybutanal.
- Experimental Protocols: Without published biological studies, there are no specific experimental methodologies to detail.
- Signaling Pathways: There is no evidence in the literature to suggest that 3,4dihydroxybutanal modulates any specific signaling pathways. Therefore, the creation of diagrams for such pathways would be speculative and unsupported.

Inferred Biological Relevance

While direct evidence is lacking, the chemical nature of 3,4-dihydroxybutanal suggests potential areas for future investigation. Aldehydes are known to be reactive functional groups

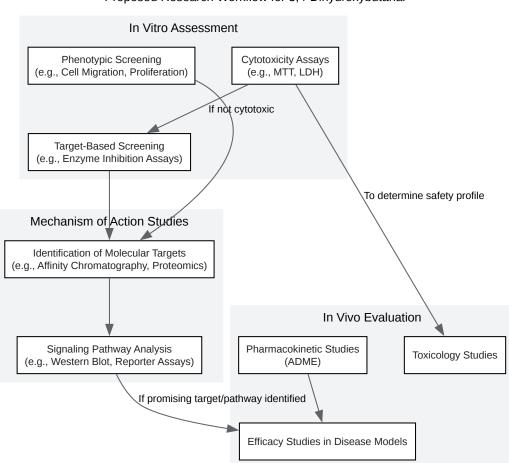


that can interact with biological macromolecules such as proteins and nucleic acids. The presence of two hydroxyl groups could influence its solubility and potential for hydrogen bonding, which may affect its interaction with biological targets.

Future Research Directions

To elucidate the biological activity of 3,4-dihydroxybutanal, a systematic investigation would be required. A logical workflow for such research is proposed below.





Proposed Research Workflow for 3,4-Dihydroxybutanal

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Caption: A proposed workflow for the systematic investigation of the biological activity of 3,4-dihydroxybutanal.



Conclusion

In conclusion, while 3,4-dihydroxybutanal is a known chemical entity, its biological activities remain largely unexplored in the public scientific literature. The lack of available data makes it impossible to provide a comprehensive technical guide on its biological functions at this time. The scientific community is encouraged to undertake foundational research, as outlined in the proposed workflow, to uncover the potential biological and therapeutic relevance of this molecule. Until such studies are conducted and published, any discussion of its biological activity would be purely conjectural.

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References

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